4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one
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Description
4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one is a useful research compound. Its molecular formula is C23H29N5OS and its molecular weight is 423.58. The purity is usually 95%.
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Biological Activity
The compound 4-amino-5-(4-(dimethylamino)phenyl)-2-(ethylthio)-8,8-dimethyl-7,8,9,10-tetrahydropyrimido[4,5-b]quinolin-6(5H)-one is a synthetic derivative that belongs to the class of pyrimidoquinolines. This class of compounds has garnered attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory and anticancer properties. This article reviews the biological activity of this specific compound based on available research findings.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure features a pyrimidine ring fused with a quinoline moiety, which is essential for its biological activity.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Activity :
- Anticancer Properties :
- Antioxidant Activity :
In Vitro Studies
A series of in vitro assays were conducted to evaluate the biological activity of the compound:
- COX-II Inhibition :
- Cytotoxicity Assays :
Case Studies
- Case Study on Anti-inflammatory Effects :
- Case Study on Anticancer Activity :
Comparative Table of Biological Activities
Properties
IUPAC Name |
4-amino-5-[4-(dimethylamino)phenyl]-2-ethylsulfanyl-8,8-dimethyl-5,7,9,10-tetrahydropyrimido[4,5-b]quinolin-6-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5OS/c1-6-30-22-26-20(24)19-17(13-7-9-14(10-8-13)28(4)5)18-15(25-21(19)27-22)11-23(2,3)12-16(18)29/h7-10,17H,6,11-12H2,1-5H3,(H3,24,25,26,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNVYKJWUJQZGTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C2C(C3=C(CC(CC3=O)(C)C)NC2=N1)C4=CC=C(C=C4)N(C)C)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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